molecular formula C11H12ClFO3 B7863232 Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate

Cat. No.: B7863232
M. Wt: 246.66 g/mol
InChI Key: MVRDMUDXZFKCDU-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12ClFO3 It is a derivative of phenoxypropanoate, characterized by the presence of chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate typically involves the reaction of 2-chloro-4-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxypropanoates with different functional groups.

    Ester hydrolysis: 3-(2-chloro-4-fluoro-phenoxy)propanoic acid and ethanol.

    Oxidation and reduction: Various oxidized or reduced derivatives depending on the specific reaction.

Scientific Research Applications

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-2-fluoro-phenoxy)propanoate
  • Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate
  • Ethyl 3-(2-chloro-4-bromo-phenoxy)propanoate

Uniqueness

Ethyl 3-(2-chloro-4-fluoro-phenoxy)propanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 3-(2-chloro-4-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-4-3-8(13)7-9(10)12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRDMUDXZFKCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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